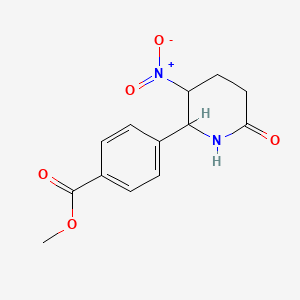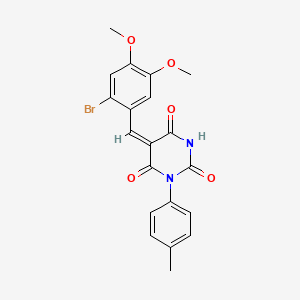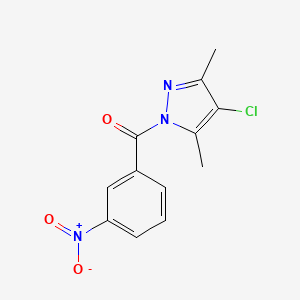
methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate, also known as MNOB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. MNOB belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory mediators such as prostaglandins and leukotrienes. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to induce apoptosis in cancer cells and inhibit the growth of microbial strains. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has also been found to exhibit neuroprotective effects and improve cognitive function in animal models.
实验室实验的优点和局限性
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate exhibits a range of biological activities, making it a useful tool for studying various cellular pathways. However, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate also has some limitations. It is a synthetic compound and may not accurately represent the biological activity of natural compounds. Additionally, the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is not fully understood, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate. One area of interest is the development of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate derivatives with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate and its potential as a therapeutic agent. Further research is also needed to investigate the potential use of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate in the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. It exhibits a range of biochemical and physiological effects and has been found to have potential as a therapeutic agent. However, further research is needed to fully understand the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate and its potential applications.
合成方法
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate can be synthesized through a multistep process involving the reaction of 3-nitro-2-piperidinone with methyl 4-bromobenzoate. The reaction is carried out in the presence of a suitable base and a catalyst to yield the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been extensively studied for its potential as a bioactive molecule. It has been found to exhibit a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to exhibit antibacterial and antifungal activities against a range of microbial strains.
属性
IUPAC Name |
methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-13(17)9-4-2-8(3-5-9)12-10(15(18)19)6-7-11(16)14-12/h2-5,10,12H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXBSXLPWBAFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5195535.png)
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5195537.png)
![N-[(benzylamino)carbonothioyl]valine](/img/structure/B5195542.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5195555.png)
![3-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5195562.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(1-naphthylmethyl)benzamide](/img/structure/B5195584.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)
![1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5195598.png)

![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5195608.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195632.png)